4-Nitrophenyl methoxycarbamate

Description

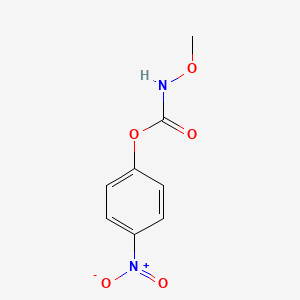

4-Nitrophenyl methoxycarbamate (CAS 68692-38-6) is a carbamate derivative characterized by a methoxy group (-OCH₃) attached to the carbamate nitrogen and a 4-nitrophenyl aromatic ring. Its molecular formula is C₈H₈N₂O₅, with a molecular weight of 212.16 g/mol. It is classified under acute toxicity categories (oral, dermal, and inhalation; Category 4 per EU-GHS/CLP) but lacks comprehensive physicochemical or environmental fate data . Stability under normal conditions is reported, though incompatibility with strong acids, bases, and oxidizing agents is noted .

Properties

Molecular Formula |

C8H8N2O5 |

|---|---|

Molecular Weight |

212.16 g/mol |

IUPAC Name |

(4-nitrophenyl) N-methoxycarbamate |

InChI |

InChI=1S/C8H8N2O5/c1-14-9-8(11)15-7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11) |

InChI Key |

LLZMDJULRKLFLI-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Methoxy vs. Chloroethyl vs.

Core Structure :

Toxicity and Handling

- This compound: Limited toxicity data; acute exposure risks include respiratory and dermal irritation. No carcinogenicity or mutagenicity data available .

- Compound 3 in showed low cytotoxicity in preliminary assays .

Critical Analysis of Data Gaps

- Physicochemical Properties : Partition coefficients (logP), solubility, and degradation data are missing for most carbamates, limiting environmental and pharmacokinetic assessments .

- Biological Activity : Carbamates lack explicit antimicrobial or therapeutic data, unlike thiadiazoles.

- Toxicity : Chronic exposure risks and ecotoxicological impacts remain unstudied for this compound .

Q & A

Q. What mechanistic insights guide the design of this compound as a protease inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.